molecular formula C9H4ClF2NO3 B12860784 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride

2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride

Katalognummer: B12860784
Molekulargewicht: 247.58 g/mol
InChI-Schlüssel: MOYHXGDKZIQTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxy group and a carbonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-(difluoromethoxy)benzo[d]oxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 2-(Difluoromethoxy)benzo[d]oxazole

    Reagent: Thionyl chloride (SOCl₂)

    Reaction Conditions: Reflux

The reaction results in the formation of this compound with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-(difluoromethoxy)benzo[d]oxazole-5-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).

    Hydrolysis: Water or aqueous base (sodium hydroxide), mild heating.

    Reduction: Reducing agents (LiAlH₄), solvents (ether, tetrahydrofuran).

Major Products Formed

    Amides, Esters, Thioesters: Formed from substitution reactions.

    2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methoxy)benzo[d]oxazole-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Chloromethoxy)benzo[d]oxazole-5-carbonyl chloride: Contains a chloromethoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)benzo[d]oxazole-5-carbonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications.

Eigenschaften

Molekularformel

C9H4ClF2NO3

Molekulargewicht

247.58 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,3-benzoxazole-5-carbonyl chloride

InChI

InChI=1S/C9H4ClF2NO3/c10-7(14)4-1-2-6-5(3-4)13-9(15-6)16-8(11)12/h1-3,8H

InChI-Schlüssel

MOYHXGDKZIQTIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(=O)Cl)N=C(O2)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.